![molecular formula C25H34N6O3S B2456974 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1116048-35-1](/img/structure/B2456974.png)
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its multifaceted structure and potential application across diverse fields. This molecule contains a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, indicating a high degree of molecular sophistication which suggests potential utility in areas like medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might begin with the functionalization of 4-methylquinoline through nitration, followed by reduction and acetylation to introduce the acetylamino group. Subsequent steps would involve coupling the modified quinoline with a suitably protected piperidine derivative, and then attaching the tetrahydrofuran moiety. Reaction conditions could involve catalysts like palladium on carbon for hydrogenation steps and various protective group strategies to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would necessitate optimization for scale, yield, and cost. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and improved safety profiles. Industrial-scale synthesis would also prioritize the use of environmentally benign solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is expected to participate in several types of organic reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups makes it a versatile reactant in organic synthesis.
Common Reagents and Conditions: Common reagents might include mild oxidizing agents like potassium permanganate for specific functional group transformations, or strong reducing agents such as lithium aluminium hydride for selective reductions. Substitution reactions could be facilitated using nucleophiles such as sodium methoxide or electrophiles like alkyl halides under mild heating or solvent-controlled conditions.
Major Products: The major products formed from these reactions will largely depend on the specific functional group being targeted. For instance, oxidation of the tetrahydrofuran ring might produce a lactone, while reduction could yield a more saturated and stable alcohol derivative.
Scientific Research Applications
Chemistry: In the realm of chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, thanks to its multiple reactive sites. It can serve as a precursor in designing molecules with specific properties for catalysis or as ligands in coordination chemistry.
Biology: Biologically, its quinoline core makes it a candidate for studying interactions with DNA or enzymes, potentially contributing to the development of new biochemical tools or drugs.
Medicine: In medicine, the compound's structure suggests potential pharmacological activities, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: In an industrial context, it could be applied in the development of novel materials, coatings, or as a starting point for the synthesis of agrochemicals or fine chemicals.
Mechanism of Action
The mechanism of action of this compound in a biological context would likely involve binding to specific molecular targets, such as enzymes or receptors. This interaction could inhibit or activate pathways, depending on the nature of the binding and the targets involved. The precise pathways and molecular targets would depend on the specific application being researched.
Comparison with Similar Compounds
Compared to similar compounds, 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety.
Similar Compounds
Quinoline derivatives: : Often used in antimalarial and anticancer drugs.
Piperidine derivatives: : Common in pharmaceuticals, serving as scaffolds for various drugs.
Tetrahydrofuran derivatives: : Found in solvents and starting materials for polymer synthesis.
The distinct arrangement of functional groups in this compound imparts unique properties that might be leveraged for specific scientific or industrial applications.
That's a deep dive! Hope it’s as interesting to you as it was to write. What's your interest in this compound?
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-5-12-30-23(33)21-22(27-24(35-21)29-13-8-9-14-29)31(25(30)34)16-20(32)26-19-11-10-18(15-17(19)4)28(6-2)7-3/h10-11,15H,5-9,12-14,16H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMIJMOFDJZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2456891.png)
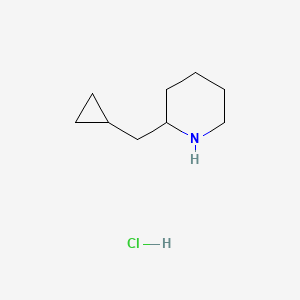
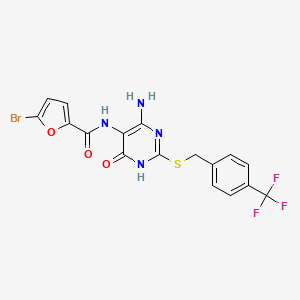
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
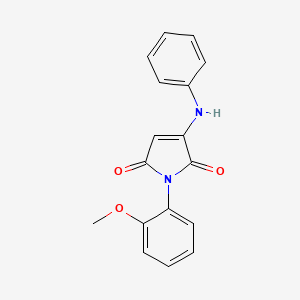
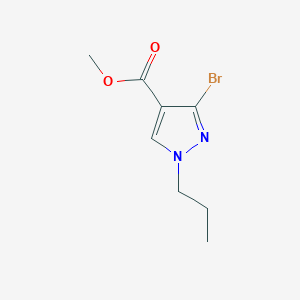

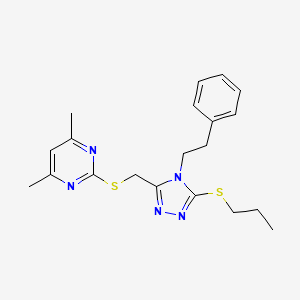
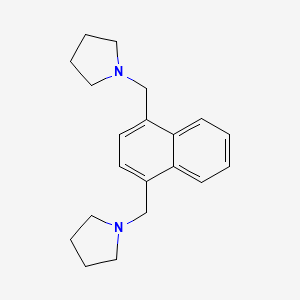
![N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2456908.png)
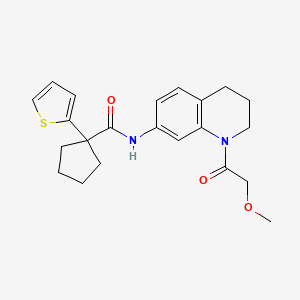
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)
![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)
